

Technical Support Center: Troubleshooting Triiodoacetic Acid (TRIAC) Interference in Assays

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Compound of Interest

Compound Name: *Triiodoacetic acid*

Cat. No.: *B014319*

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Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential interference from **Triiodoacetic acid** (TRIAC) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is **Triiodoacetic acid** (TRIAC) and why is it a concern in assays?

A1: **Triiodoacetic acid** (TRIAC) is a thyroid hormone analog. Due to its structural similarity to triiodothyronine (T3), it can cross-react in immunoassays designed to measure T3, leading to inaccurate, often overestimated, results.^{[1][2]} This is a significant concern for patients undergoing TRIAC therapy, as it can lead to misinterpretation of their thyroid function.^{[1][2]}

Q2: Which assays are most susceptible to TRIAC interference?

A2: Immunoassays for measuring total T3 (TT3) and free T3 (FT3) are highly susceptible to interference from TRIAC.^{[1][2]} Studies have shown that various commercial immunoassay platforms experience significant cross-reactivity with TRIAC.^{[1][2]}

Q3: Does TRIAC interfere with other thyroid hormone assays?

A3: Based on current research, TRIAC does not appear to significantly affect total and free thyroxine (T4) and thyroid-stimulating hormone (TSH) measurements on common

immunoassay platforms.[\[2\]](#)

Q4: What is the mechanism of TRIAC interference in T3 immunoassays?

A4: The interference is due to the structural similarity between TRIAC and T3. The antibodies used in T3 immunoassays can recognize and bind to TRIAC, treating it as if it were T3. This cross-reactivity leads to a falsely elevated signal.

Q5: Are there assay platforms that are not affected by TRIAC interference?

A5: To date, all tested commercial immunoassay platforms for TT3 and FT3 have shown significant cross-reactivity with TRIAC.[\[1\]](#) Therefore, alternative, non-immunoassay-based methods are recommended for monitoring T3 levels in patients receiving TRIAC therapy.[\[1\]](#)[\[2\]](#)

Troubleshooting Guides

Problem: Unexpectedly high T3 levels in a patient sample.

If you observe unexpectedly high total T3 (TT3) or free T3 (FT3) results, and you suspect the presence of TRIAC, follow this troubleshooting guide.

Step 1: Clinical Correlation

- Action: Review the patient's clinical history and medication list.
- Rationale: Discrepancies between clinical presentation and laboratory results are a key indicator of assay interference.[\[3\]](#) Specifically, check if the patient is on TRIAC therapy.

Step 2: Serial Dilution

- Action: Perform serial dilutions of the patient sample and re-run the assay.
- Rationale: If an interfering substance like TRIAC is present, the apparent T3 concentration will not decrease linearly with dilution. At a high enough dilution, the effect of the interference may be minimized, and the measured concentration (adjusted for dilution) may plateau to the true value.[\[4\]](#)[\[5\]](#)

Step 3: Alternative Assay Method

- Action: Measure T3 levels using an alternative method that is not based on immunoassay technology.
- Rationale: Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between T3 and TRIAC, providing an accurate measurement of T3.^[2] This is the recommended approach for monitoring T3 in patients on TRIAC therapy.^{[1][2]}

Step 4: Consult with the Laboratory and Clinician

- Action: Open a line of communication between the laboratory and the clinician.
- Rationale: A strong collaboration is essential to identify and manage assay interferences, preventing misdiagnosis and inappropriate treatment.^[3]

Data on TRIAC Interference in T3 Immunoassays

The following tables summarize the quantitative data on the interference of TRIAC in total T3 (TT3) and free T3 (FT3) immunoassays across various platforms.

Table 1: TRIAC Interference in Total T3 (TT3) Assays

Immunoassay Platform	Degree of Susceptibility to TRIAC Interference (Highest to Lowest)
IMMULITE	1
e602	2
Dxl	3
Vitros	3
Architect	4
Centaur	5

Source: Adapted from a 2021 study on TRIAC cross-reactivity.^[2]

Table 2: TRIAC Interference in Free T3 (FT3) Assays

Immunoassay Platform	Degree of Susceptibility to TRIAC Interference (Highest to Lowest)
Architect	1
e602	2
Centaur	3

Source: Adapted from a 2021 study on TRIAC cross-reactivity.[\[2\]](#)

Experimental Protocols

Protocol 1: Identifying TRIAC Interference using a Spiking Study

Objective: To determine if TRIAC interferes with a specific T3 immunoassay.

Methodology:

- Obtain a pooled serum sample with a known, low concentration of T3.
- Prepare a stock solution of TRIAC.
- Create a series of samples by spiking the pooled serum with increasing concentrations of TRIAC (e.g., 50, 100, 250, 500, 1000 ng/dL).[\[1\]](#)
- Include a control sample of the pooled serum with no added TRIAC.
- Assay all samples for T3 concentration using the immunoassay in question.
- Plot the measured T3 concentration against the TRIAC concentration. A dose-dependent increase in the measured T3 concentration indicates interference.[\[2\]](#)

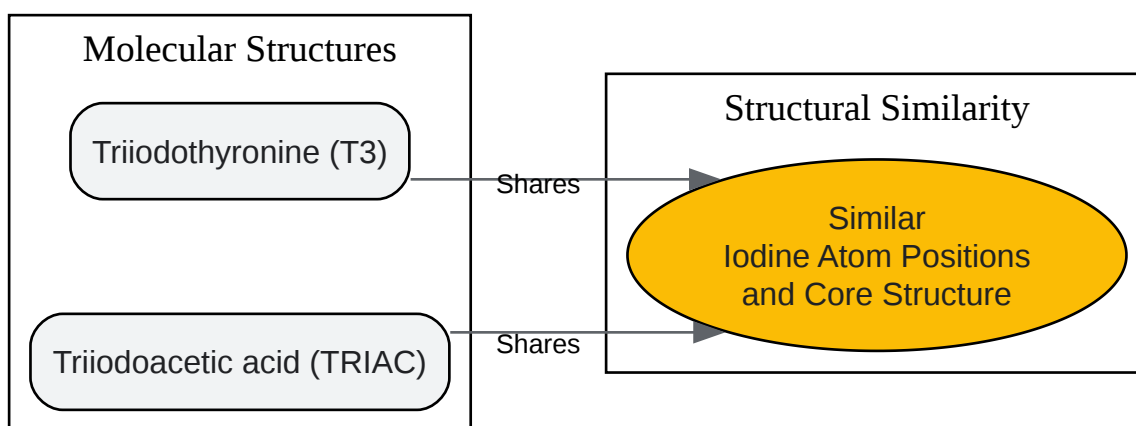
Protocol 2: Mitigating Immunoassay Interference with Serial Dilutions

Objective: To attempt to reduce the impact of a suspected interfering substance.

Methodology:

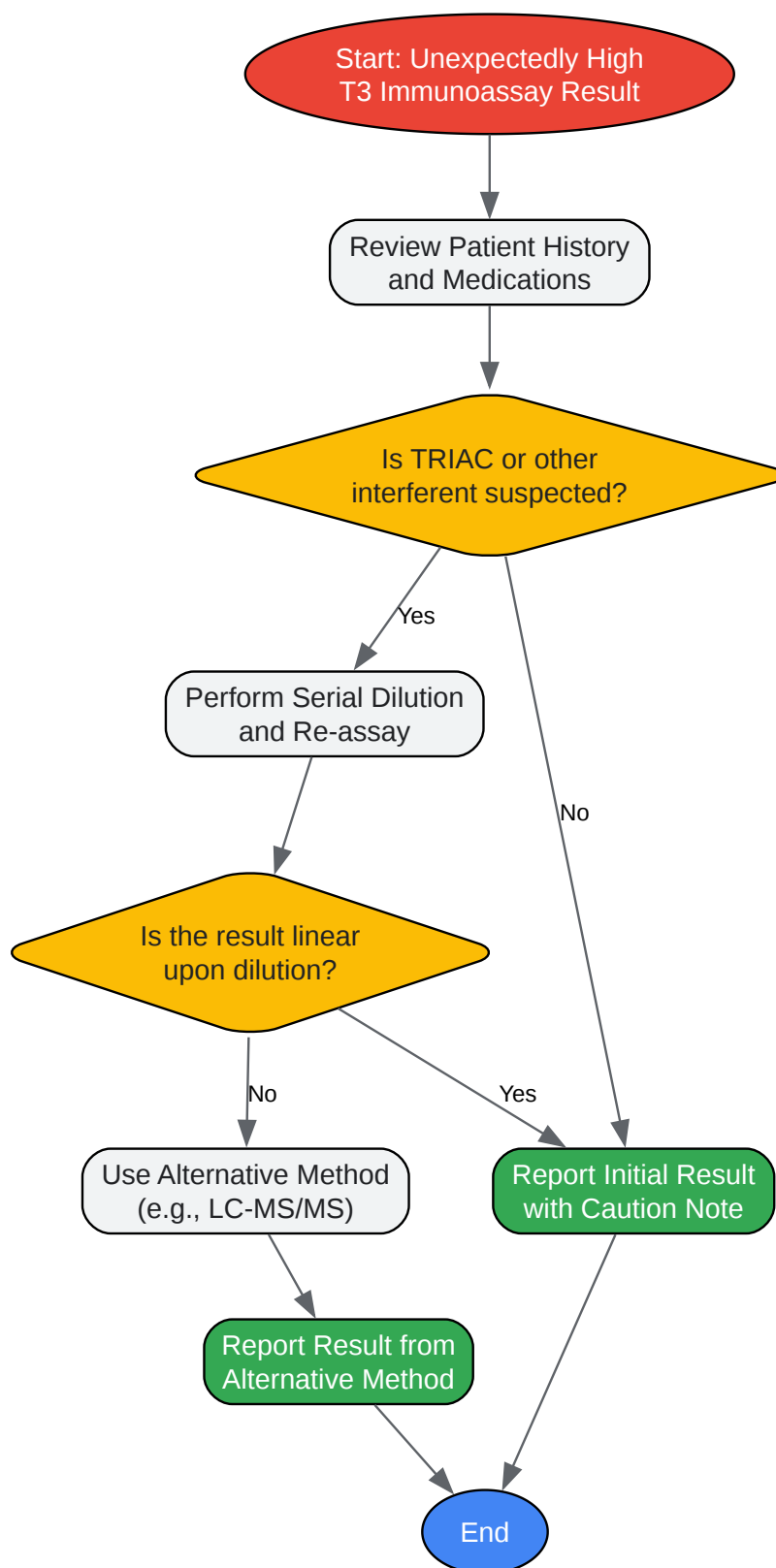
- Take the patient sample with the suspected interference.
- Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.
- Assay the undiluted sample and each dilution for the analyte of interest.
- Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.
- If the corrected concentrations of the higher dilutions plateau to a consistent value, this is likely the more accurate result. A lack of linearity across the dilutions suggests the presence of an interfering substance.^[4]

Visualizations



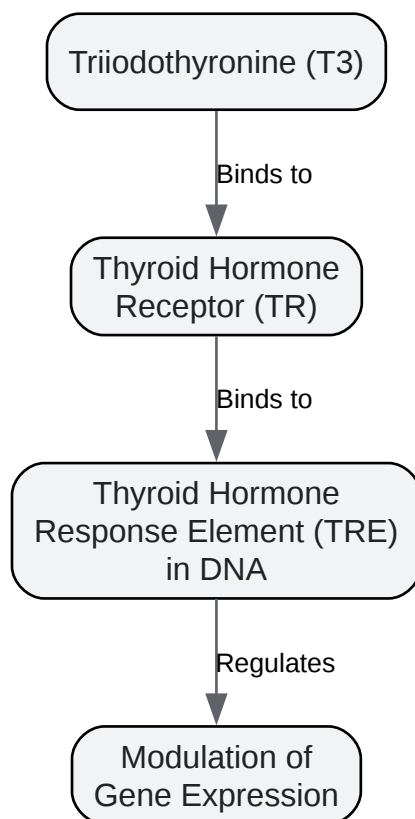
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Caption: Structural similarity between T3 and TRIAC.



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Caption: Workflow for troubleshooting high T3 results.



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Caption: Simplified T3 signaling pathway.

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References

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